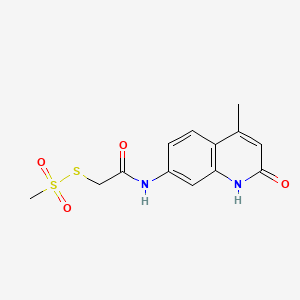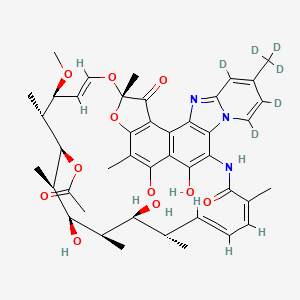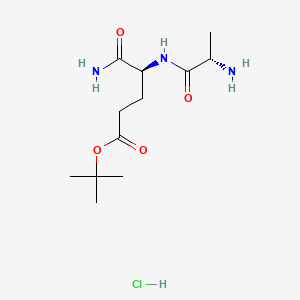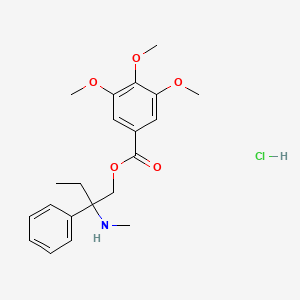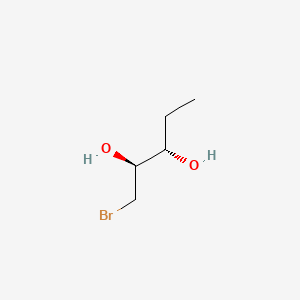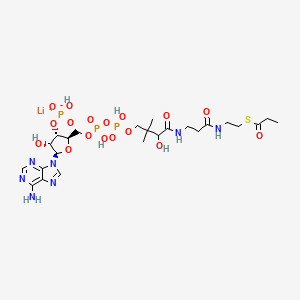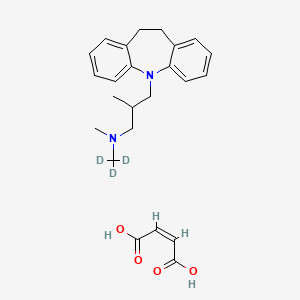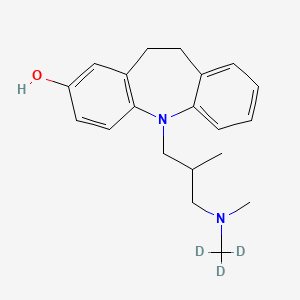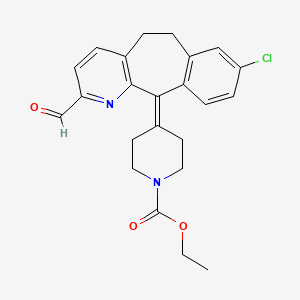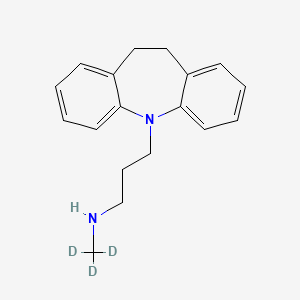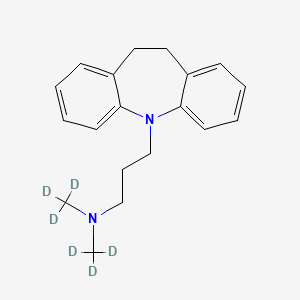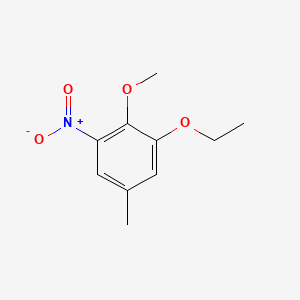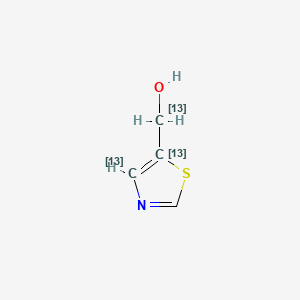
5-Thiazolemethanol-13C3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Thiazolemethanol-13C3 is a labeled compound used primarily in scientific research. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. The compound is labeled with carbon-13 isotopes, which makes it useful in various analytical and research applications, particularly in the field of proteomics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolemethanol-13C3 typically involves the incorporation of carbon-13 isotopes into the thiazole ring. This can be achieved through various synthetic routes, including the reaction of thiazole derivatives with carbon-13 labeled reagents under controlled conditions. The reaction conditions often involve the use of solvents like chloroform and methanol, and the reactions are carried out at low temperatures to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the isotopic labeling is consistent and the compound meets the required specifications for research use .
化学反应分析
Types of Reactions
5-Thiazolemethanol-13C3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding thiazole aldehydes or acids.
Reduction: Reduction reactions can convert it into thiazole alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups on the thiazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield thiazole aldehydes, while reduction can produce thiazole alcohols. Substitution reactions can result in a variety of thiazole derivatives with different functional groups .
科学研究应用
5-Thiazolemethanol-13C3 has a wide range of applications in scientific research:
Chemistry: It is used as a labeled compound in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, to study the structure and dynamics of molecules.
Biology: In proteomics, it is used to label proteins and peptides, allowing researchers to track and analyze protein interactions and functions.
Medicine: The compound can be used in metabolic studies to understand the pathways and mechanisms of drug metabolism.
Industry: It is used in the development of new materials and chemicals, particularly in the field of pharmaceuticals
作用机制
The mechanism of action of 5-Thiazolemethanol-13C3 involves its incorporation into biological molecules, allowing researchers to study the molecular targets and pathways involved. The carbon-13 labeling provides a unique signature that can be detected using various analytical techniques, enabling detailed studies of molecular interactions and dynamics .
相似化合物的比较
Similar Compounds
5-Thiazolemethanol: The non-labeled version of the compound, used in similar applications but without the isotopic labeling.
Thiazole: The parent compound, which forms the basis for various derivatives, including 5-Thiazolemethanol-13C3.
Thiazole-4-carboxylic acid: Another derivative of thiazole, used in different research applications
Uniqueness
This compound is unique due to its carbon-13 labeling, which makes it particularly valuable in analytical and research applications. The isotopic labeling allows for precise tracking and analysis of molecular interactions, providing insights that are not possible with non-labeled compounds .
属性
IUPAC Name |
(4,5-13C2)1,3-thiazol-5-yl(113C)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS/c6-2-4-1-5-3-7-4/h1,3,6H,2H2/i1+1,2+1,4+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBQQWDVVHGWDB-STGVANJCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=N[13CH]=[13C](S1)[13CH2]O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
